3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Description
3-(Biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a furo[3,2-g]chromen-7-one core structure. Key substituents include:
- Ethyl group at position 6 and methyl groups at positions 5 and 9, which modulate steric and electronic properties.
Furanocoumarins are renowned for their photoreactivity and biological activities, such as DNA intercalation and enzyme inhibition .
Properties
Molecular Formula |
C27H22O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-ethyl-5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-4-21-16(2)22-14-23-24(15-29-25(23)17(3)26(22)30-27(21)28)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3 |
InChI Key |
DHDXWYNKLXEAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe final step often involves cyclization to form the furochromene ring system .
Industrial production methods for such compounds are generally more optimized and may involve the use of catalysts and high-throughput techniques to increase yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C30H20O3
Molecular Weight: 440.48 g/mol
IUPAC Name: 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Canonical SMILES: CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)
The compound's unique structure features a furochromen system and biphenyl substituent, which contribute to its diverse biological activities.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution allows researchers to modify its structure and enhance its properties.
Medicine
The compound is under investigation for its potential therapeutic properties , including:
- Antimicrobial Activity: Preliminary studies indicate that it can inhibit the growth of various bacterial and fungal strains.
- Anticancer Properties: Research suggests that it induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Antifungal Activity: It has demonstrated efficacy against several resistant fungal strains, highlighting its potential as an alternative treatment option.
Industry
In industrial applications, this compound is being explored for the development of new materials with specific properties. Its unique chemical structure allows for modifications that can lead to enhanced performance in various applications, including pharmaceuticals and agrochemicals.
Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antifungal | Effective against resistant fungal strains |
Antimicrobial Studies
A study conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations. This suggests potential for developing new antimicrobial agents based on its structure.
Anticancer Mechanisms
Research involving human cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability. The study identified specific signaling pathways that were modulated, providing insights into its anticancer mechanisms.
Fungal Resistance
Studies have also highlighted the compound's effectiveness against fungal strains resistant to conventional treatments. The structure–activity relationship (SAR) analyses suggest that modifications in the furochromen framework could enhance antifungal efficacy.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between the target compound and related furanocoumarins:
*Estimated based on structural analogs.
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability :
- The biphenyl-4-yl group in the target compound significantly increases logP (~7.2) compared to methoxsalen (logP 2.1) or amotosalen (logP 1.9), suggesting reduced aqueous solubility but enhanced membrane permeability .
- Chlorophenyl (logP 6.04) and fluorophenyl analogs () exhibit moderate lipophilicity, balancing solubility and bioavailability .
Biological Activity: Methoxsalen’s methoxy group facilitates UV-mediated DNA crosslinking, a mechanism exploited in phototherapy . Amotosalen’s aminoethoxymethyl side chain enhances nucleic acid binding, critical for pathogen inactivation . The biphenyl-4-yl group in the target compound may improve binding to hydrophobic enzyme pockets (e.g., kinases or CYPs) compared to smaller substituents like chlorine or methoxy .
Synthetic Considerations: Derivatives with bulky substituents (e.g., biphenyl or benzyl) often require advanced coupling strategies, such as Sonogashira or Suzuki reactions, as seen in and . Steric hindrance from the biphenyl group may lower synthetic yields compared to simpler analogs like methoxsalen .
Biological Activity
3-(Biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound, also known by its CAS number 858744-86-2 and molecular formula C27H22O3, is part of the furochromenone class of compounds, which are known for various pharmacological properties.
The physicochemical properties of the compound are essential for understanding its biological activity. The following table summarizes key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H22O3 |
| Molar Mass | 394.46 g/mol |
| IUPAC Name | 6-Ethyl-5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
| InChI Key | XMSPGXQZYPRVBC-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in various biological pathways. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown promising results against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) as low as 0.18 μg/mL against E. coli, suggesting strong antibacterial potential .
- Antifungal Activity : It has also shown antifungal activity with MIC values comparable to standard antifungal agents . The presence of specific substituents on the biphenyl ring appears to enhance this activity.
Cytotoxicity
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Preliminary findings suggest that it may possess selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for potential therapeutic applications in oncology.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A systematic investigation into the antimicrobial properties revealed that structural modifications significantly affect activity levels. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial effects .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on various cancer cell lines, indicating that the compound's structure plays a pivotal role in its ability to induce apoptosis selectively in malignant cells while sparing healthy cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:
- Substituent Effects : The presence of methyl and ethyl groups at specific positions enhances both antimicrobial and cytotoxic activities.
- Biphenyl Influence : The biphenyl moiety significantly contributes to the compound's hydrophobicity, which correlates with improved membrane permeability and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
